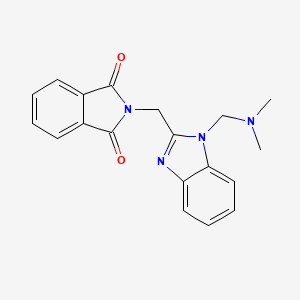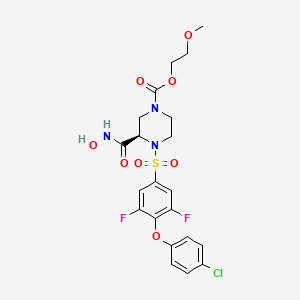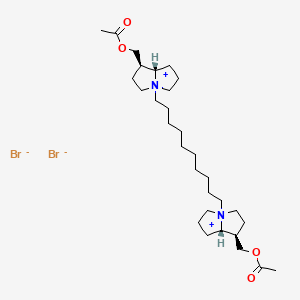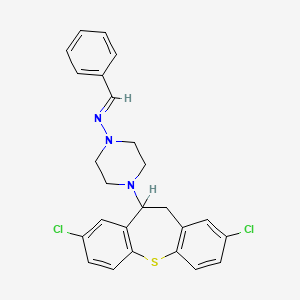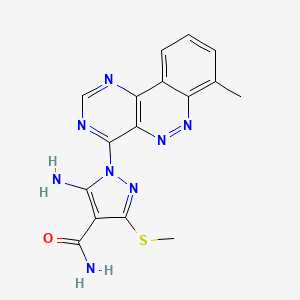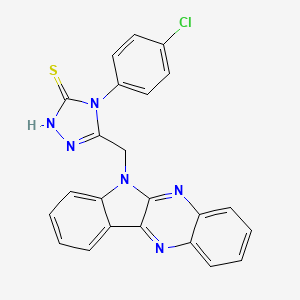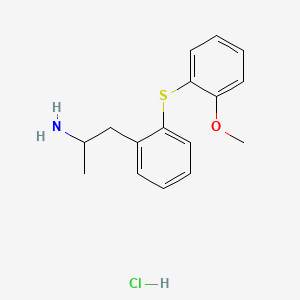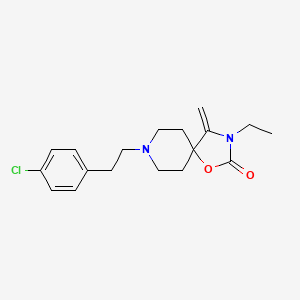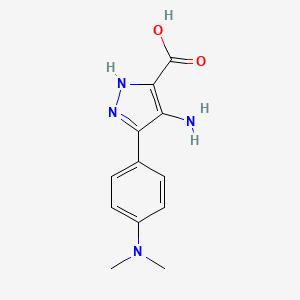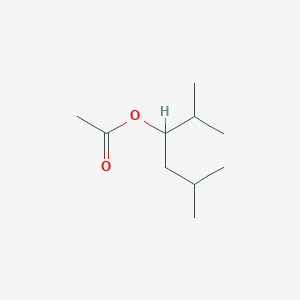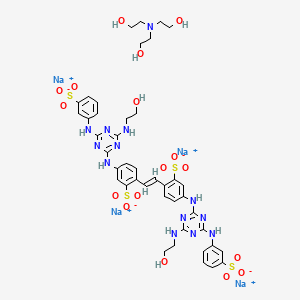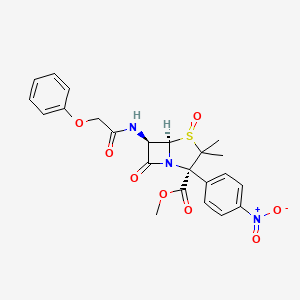
Einecs 255-470-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 255-470-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number and is subject to regulations under the REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) framework .
Vorbereitungsmethoden
Synthetic Routes: The synthesis may involve multi-step organic reactions, including condensation, esterification, or other organic transformations.
Reaction Conditions: These reactions often require controlled temperatures, specific catalysts, and solvents to achieve the desired product.
Industrial Production Methods: Industrial production may involve large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Einecs 255-470-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens, alkyl groups, or other substituents under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted under controlled temperatures and pressures.
Major Products: The products formed depend on the specific reaction and conditions, leading to various derivatives and functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Einecs 255-470-1 has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: May serve as a probe or marker in biochemical assays and studies.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of Einecs 255-470-1 involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not provided, general principles include:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: It may influence biochemical pathways, leading to specific physiological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Einecs 255-470-1 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other compounds in the EINECS inventory with similar structures or functions.
Eigenschaften
CAS-Nummer |
41625-65-4 |
|---|---|
Molekularformel |
C23H23N3O8S |
Molekulargewicht |
501.5 g/mol |
IUPAC-Name |
methyl (2S,5R,6R)-3,3-dimethyl-2-(4-nitrophenyl)-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C23H23N3O8S/c1-22(2)23(21(29)33-3,14-9-11-15(12-10-14)26(30)31)25-19(28)18(20(25)35(22)32)24-17(27)13-34-16-7-5-4-6-8-16/h4-12,18,20H,13H2,1-3H3,(H,24,27)/t18-,20-,23+,35?/m1/s1 |
InChI-Schlüssel |
SAJMIKURKVDSPW-MZOKJTKOSA-N |
Isomerische SMILES |
CC1([C@](N2[C@H](S1=O)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)(C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC)C |
Kanonische SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)(C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


